(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (CAS 947012-77-3) is a fluorinated imidazole-based chiral amine scaffold with the molecular formula C₁₁H₁₁F₂N₃ and a molecular weight of 223.22 g/mol. The compound features a 3,4-difluorophenyl ring appended to a 1-methyl-1H-imidazol-2-yl core via a methanamine linker, generating a stereogenic center at the benzylic carbon.

Molecular Formula C11H11F2N3
Molecular Weight 223.227
CAS No. 947012-77-3
Cat. No. B2596825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine
CAS947012-77-3
Molecular FormulaC11H11F2N3
Molecular Weight223.227
Structural Identifiers
SMILESCN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3
InChIKeyKNMUEJFWJANZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (CAS 947012-77-3): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (CAS 947012-77-3) is a fluorinated imidazole-based chiral amine scaffold with the molecular formula C₁₁H₁₁F₂N₃ and a molecular weight of 223.22 g/mol [1]. The compound features a 3,4-difluorophenyl ring appended to a 1-methyl-1H-imidazol-2-yl core via a methanamine linker, generating a stereogenic center at the benzylic carbon [1]. It is catalogued in the Sigma-Aldrich AldrichCPR collection as part of a library of rare and unique chemicals intended for early-discovery research, with no vendor-collected analytical data provided and all sales made on an 'as-is' basis . Its computed properties include XLogP3-AA = 0.8, topological polar surface area = 43.8 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. The compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1].

Why In-Class Imidazole Methanamine Analogs Cannot Be Assumed Interchangeable with (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (947012-77-3)


Despite sharing a common 1-methyl-1H-imidazol-2-yl methanamine backbone, fluorophenyl-substituted analogs in this series exhibit divergent physicochemical and electronic properties that preclude simple interchangeability. The 3,4-difluorophenyl substitution pattern on the target compound (XLogP3-AA = 0.8) [1] confers a distinct electronic withdrawal profile compared to the mono-fluoro analog (CAS 874623-46-8, XLogP3-AA = 0.7) [2], while the N-methyl group on the imidazole ring fundamentally alters hydrogen-bonding capacity relative to non-methylated congeners such as CAS 1156709-61-3 . Critically, published structural biology evidence demonstrates that selective N-methylation of the imidazole H-bond-accepting nitrogen can ablate inhibitor potency at kinase targets, confirming that even minor methylation changes produce functionally non-equivalent molecules [3]. Positional isomerism of fluorine substituents (3,4- vs. 2,4-difluoro) further alters electronic distribution across the phenyl ring, impacting both binding interactions and metabolic stability profiles .

Quantitative Differentiation Evidence: (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (947012-77-3) vs. Closest Analogs


Fluorination Pattern Comparison: 3,4-Difluoro vs. 2,4-Difluoro Positional Isomer – Physicochemical and Electronic Divergence

The target compound (3,4-difluoro substitution) is explicitly compared with its 2,4-difluoro positional isomer (CAS 1249710-14-2) . Both share the molecular formula C₁₁H₁₁F₂N₃ and molecular weight of 223.22 g/mol, yet the distinct fluorine arrangement produces different electronic distributions across the phenyl ring. The 3,4-difluoro pattern places both electron-withdrawing fluorine atoms on adjacent carbons of the phenyl ring, creating a contiguous region of electron deficiency and a dipole oriented along the ring plane, whereas the 2,4-difluoro pattern distributes the fluorine atoms with an intervening carbon, yielding a different electrostatic potential surface . This differential electronic topography directly impacts molecular recognition events at protein binding sites and influences the regioselectivity of metabolic oxidation by cytochrome P450 enzymes.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Fluorine Count Differentiation: 3,4-Difluoro (947012-77-3) vs. 3-Monofluoro Analog (874623-46-8) – Lipophilicity and Metabolic Stability

Comparison of the target compound with its mono-fluorinated analog (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 874623-46-8) reveals a modest but meaningful lipophilicity increment attributable to the second fluorine atom. The target compound has a computed XLogP3-AA of 0.8 [1] versus 0.7 for the mono-fluoro analog , a ΔXLogP of +0.1. The molecular weight increases from 205.23 to 223.22 g/mol (ΔMW = +17.99) [1]. The additional fluorine at the 4-position of the phenyl ring blocks a potential site for CYP450-mediated aromatic hydroxylation, a common metabolic clearance pathway for phenyl-containing compounds. Moreover, the 3,4-difluoro motif increases the number of hydrogen bond acceptors (from 3 in the mono-fluoro analog to 4 in the target) without altering the hydrogen bond donor count (1 in both) [1].

Drug Discovery Lead Optimization Metabolic Stability

Imidazole N-Methylation: Target Compound (947012-77-3) vs. Non-Methylated Analog (1156709-61-3) – Hydrogen-Bonding and Target Engagement

The target compound bears an N-methyl group on the imidazole ring (position 1), whereas the analog (4-(3,4-difluorophenyl)-1H-imidazol-2-yl)methanamine (CAS 1156709-61-3) retains an unsubstituted N-H . Structural biology studies on trisubstituted imidazole inhibitors published in the Journal of Medicinal Chemistry (2020) demonstrated that the imidazole core acts as a hydrogen-bond acceptor for the catalytic lysine (K745) in the EGFR kinase domain 'αC-helix out' inactive state, and that selective N-methylation of this H-bond-accepting nitrogen completely ablates inhibitor potency against the C797S drug-resistant variant [1]. While the target compound methylates the imidazole N1 (typically not the H-bond-accepting N3 nitrogen involved in K745 interaction), this class-level evidence demonstrates that N-methylation on imidazoles is not a silent structural modification but can produce binary on/off effects on target engagement depending on which nitrogen is modified [1]. The predicted boiling point of the target compound is 374.1±42.0 °C vs. 433.4±40.0 °C for the non-methylated analog (ΔBP ≈ -59 °C), reflecting the loss of intermolecular N-H hydrogen bonding .

Kinase Inhibition EGFR Hydrogen Bonding Structure-Based Drug Design

Aryl Substituent Electronic Character: 3,4-Difluorophenyl (Electron-Withdrawing) vs. 3,5-Dimethoxyphenyl (Electron-Donating) – Scaffold Selection for SAR Programs

The target compound's 3,4-difluorophenyl group provides an electron-withdrawing aryl environment (Hammett σₘ for F = +0.34, σₚ for F = +0.06), whereas the dimethoxy analog (3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 877964-59-5) presents an electron-donating character (Hammett σₘ for OCH₃ = +0.12, σₚ for OCH₃ = −0.27) [1]. This fundamental electronic divergence affects the basicity of the adjacent primary amine (pKa modulation), the π-stacking propensity of the aryl ring with aromatic protein residues, and the susceptibility of the benzylic position to oxidative metabolism. The target compound has MW 223.22 g/mol and XLogP3-AA 0.8 [2], while the dimethoxy analog has MW 247.29 g/mol and incorporates two additional rotatable bonds from the methoxy groups, increasing conformational flexibility .

Medicinal Chemistry Electronic Effects Scaffold Diversity

Glycine Transporter 1 (GlyT1) Binding Evidence for the 3,4-Difluorophenyl-1-Methylimidazole Pharmacophore – Class-Level CNS Transporter Relevance

A closely related compound bearing the same 3,4-difluorophenyl and 1-methyl-1H-imidazole pharmacophoric elements—(N-(3,4-difluorophenyl)-1-[(1-methyl-1H-imidazol-4-...)])—was evaluated in radioligand binding assays against recombinant CHO cell membranes expressing the human glycine transporter 1 (GlyT1c) and demonstrated a Ki value of <10,000 nM [1]. GlyT1 is a validated therapeutic target for schizophrenia and cognitive disorders, with clinically investigated inhibitors such as iclepertin (BI 425809) [2]. While this binding affinity is modest, it establishes that the 3,4-difluorophenyl-1-methylimidazole pharmacophore possesses intrinsic recognition by the GlyT1 transporter protein, providing a tractable starting point for affinity maturation. In contrast, the 3,5-dimethoxyphenyl analog (CAS 877964-59-5) has no reported GlyT1 binding data, and the non-methylated analog (CAS 1156709-61-3) lacks the N-methyl group that may influence transporter interactions.

GlyT1 Transporter CNS Drug Discovery Schizophrenia Binding Affinity

Sigma-Aldrich GSK-3 Modulator Classification: Curated Association with Kinase Drug Discovery Programs

Sigma-Aldrich's Chinese technical portal (sigmaaldrich.cn) returns this compound (CAS 947012-77-3) in direct association with its 'Glycogen Synthase Kinase 3 (GSK-3) Overview' technical article, which lists accepted GSK-3 modulators and related products [1]. GSK-3 is a highly conserved serine/threonine kinase family involved in over 100 protein substrates across multiple signaling pathways, and is a pursued target in Alzheimer's disease, cancer, and diabetes research [1]. Separately, US patent US9145392B2 (Merck Patent GmbH) discloses novel imidazole amine compounds as modulators of kinase activity for treating hyperproliferative diseases, establishing the broader patent landscape within which this scaffold resides [2]. In contrast, analogs such as the 3,5-dimethoxyphenyl variant (CAS 877964-59-5) and the 2,4-difluoro positional isomer (CAS 1249710-14-2) are not associated with GSK-3 modulator listings in major vendor catalogs, making the target compound a curated entry point into imidazole-based kinase modulator chemical space.

GSK-3 Inhibition Kinase Drug Discovery Neurodegenerative Disease Procurement Curation

Procurement-Guided Application Scenarios for (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine (947012-77-3) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit Identification – GSK-3 and Beyond

The target compound's vendor-curated association with GSK-3 modulator chemical space [1], combined with the broader patent landscape covering imidazole amines as kinase activity modulators [2], positions it as a privileged starting scaffold for kinase inhibitor hit identification. Its 3,4-difluorophenyl motif provides metabolic stability advantages through para-position blockade while the N-methylimidazole core eliminates an H-bond donor that could otherwise reduce membrane permeability. Researchers procuring this compound for kinase panel screening should prioritize it over the 2,4-difluoro positional isomer (CAS 1249710-14-2) when the target binding site favors a contiguous electron-deficient aryl surface, and over the non-methylated analog (CAS 1156709-61-3) when imidazole N-H-mediated hydrogen bonding is undesirable or predicted to clash with the target pocket based on the EGFR structural biology precedent [3].

GlyT1 Transporter-Targeted CNS Lead Optimization

The demonstrated GlyT1 binding activity (Ki < 10,000 nM) of a closely related 3,4-difluorophenyl-1-methylimidazole compound [4] nominates this scaffold for CNS transporter drug discovery programs. The target compound's moderate lipophilicity (XLogP3-AA = 0.8) and low molecular weight (223.22 g/mol) [5] fall within favorable ranges for CNS penetration, while the TPSA of 43.8 Ų is below the commonly cited 60-70 Ų threshold for blood-brain barrier permeation. Medicinal chemistry teams pursuing GlyT1 inhibition for schizophrenia or cognitive disorders should select the 3,4-difluoro variant over the 3,5-dimethoxy analog (CAS 877964-59-5), as the latter's higher molecular weight (247.29 g/mol) and additional rotatable bonds would predictably reduce ligand efficiency and CNS penetration probability.

Fragment-Based Drug Discovery (FBDD) – Fluorinated Imidazole Building Block

With a molecular weight of 223.22 g/mol, 16 heavy atoms, and only 2 rotatable bonds [5], the target compound meets standard fragment library criteria (MW < 300, heavy atom count < 22, rotatable bonds ≤ 3). The presence of a primary amine handle enables rapid derivatization (amide coupling, reductive amination, sulfonamide formation), while the 3,4-difluorophenyl group provides a ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR spectroscopy. Importantly, the XLogP3-AA of 0.8 [5] indicates aqueous solubility sufficient for biochemical assay conditions at screening concentrations, a property less favorable in the more lipophilic analogs within this series. Procurement for FBDD libraries should prefer this compound over the non-methylated analog (CAS 1156709-61-3), as the N-methyl group eliminates a potential source of non-specific binding (imidazole N-H metal coordination) that can confound fragment screen hit triage.

SAR Expansion Around the Pt(II) Anticancer Complex Pharmacophore

The (1-methyl-1H-imidazol-2-yl)methanamine ligand has been validated in Pt(II) complexes that demonstrated significant cytotoxicity against NCI-H460 non-small-cell lung cancer cells, with the lead complex Pt-4a achieving an EC₅₀ of 172.7 μM—more potent than the reference complex [Pt(bpy)Cl₂] (EC₅₀ = 726.5 μM) and approaching cisplatin potency (EC₅₀ = 78.3 μM) [6]. The target compound extends this ligand class with the 3,4-difluorophenyl substitution, which can potentially modulate the cellular uptake, DNA-adduct formation kinetics, and tumor cell selectivity of derived Pt(II) complexes through altered lipophilicity and electronic effects. This application scenario is uniquely supported for the target compound and its close analogs within the 1-methyl-1H-imidazol-2-yl methanamine series, and is not accessible with the non-methylated or dimethoxy-substituted comparators that lack the validated Pt(II) complexation precedent.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.